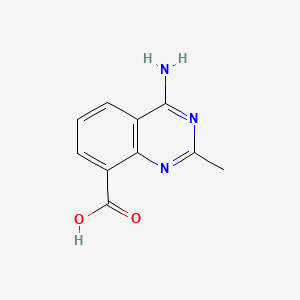

![molecular formula C9H9FN2 B572649 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-68-9](/img/structure/B572649.png)

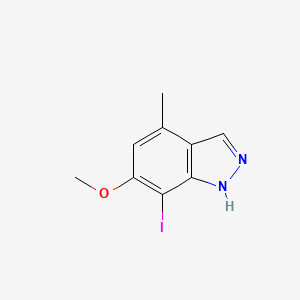

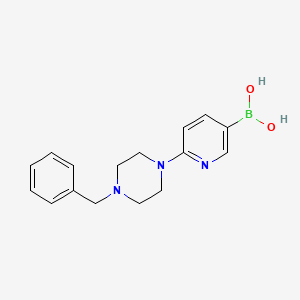

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is an important pharmaceutical intermediate . It is part of the pyrrolopyridine skeleton which can be divided into different structures based on the combination of pyrrole and pyridine .

Synthesis Analysis

The synthesis of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine involves dissolving 3-acetylene-5-fluoropyridine-2-amine in anhydrous methanol, adding a catalytic amount of acetic acid, and then adding 70.0 mg (1.10 mmol) of sodium cyanoborohydride under nitrogen gas . The mixture is stirred and heated to 60°C, and the reaction progress is monitored by thin-layer chromatography (TLC) until no reactants are observed .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is represented by the SMILES stringFc1cnc2[nH]ccc2c1C#N . Its empirical formula is C8H4FN3 and it has a molecular weight of 161.14 . Chemical Reactions Analysis

The pyrrole and pyridine compounds undergo cyclization to form heterocyclic compounds with pyrrolopyridine or structural features, all of which show potential biological activity . Many new active intermediates have become important raw materials in drug synthesis .Physical And Chemical Properties Analysis

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI key is OUAZJINPTDHOAR-UHFFFAOYSA-N .Future Directions

The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This compound could be used to synthesize new fluoroquinolone drugs .

properties

IUPAC Name |

5-fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-5-3-7-6(2)8(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQXYUDSZXXGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2N1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)